molecular formula C15H12N2O6 B2682823 N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide CAS No. 349134-29-8

N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2682823
CAS No.: 349134-29-8
M. Wt: 316.269
InChI Key: JHVLJTNTSNUPAT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide (molecular formula: C₁₅H₁₂N₂O₆) is a synthetic organic compound characterized by a benzodioxole ring fused to a carboxamide group, which is further substituted with a 2-methoxy-4-nitrophenyl moiety. Its average molecular weight is 316.269 g/mol, with a single isotopic mass of 316.069536 g/mol . The compound is identified by multiple synonyms, including "1,3-benzodioxole-5-carboxamide, N-(2-methoxy-4-nitrophenyl)-" and "benzo[d][1,3]dioxole-5-carboxylic acid (2-methoxy-4-nitro-phenyl)-amide" .

The structural features of this compound include:

  • Benzodioxole core: The 1,3-benzodioxole moiety contributes to lipophilicity and may impact bioavailability or binding affinity in biological systems.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-21-13-7-10(17(19)20)3-4-11(13)16-15(18)9-2-5-12-14(6-9)23-8-22-12/h2-7H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVLJTNTSNUPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 4-position, yielding 2-methoxy-4-nitrophenol.

    Formation of Benzodioxole Ring: The 2-methoxy-4-nitrophenol is then reacted with a suitable reagent to form the benzodioxole ring. This step often involves the use of reagents such as methylene chloride and a base like sodium hydroxide.

    Carboxylation: The benzodioxole derivative is then carboxylated to introduce the carboxamide group. This can be achieved using reagents like phosgene or its safer alternatives.

    Amidation: Finally, the carboxylated benzodioxole is reacted with an amine to form the desired carboxamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium hydroxide, methylene chloride as solvent.

Major Products Formed

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide.

    Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl moiety can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

a) Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s nitro group (-NO₂) is strongly electron-withdrawing, contrasting with the methoxy (-OCH₃) group in 4cb, which is electron-donating. This difference may alter electronic density, affecting reactivity in nucleophilic or electrophilic reactions .
  • Aromatic vs.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, anti-inflammatory, and other relevant activities, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzodioxole moiety and a nitrophenyl group. The presence of these functional groups is crucial for its biological activity. The compound's molecular formula can be represented as C15_{15}H12_{12}N2_{2}O5_{5}, with specific properties that influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50_{50} values ranging from 10 to 25 µM, indicating potent activity against these cell lines .
  • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are critical in regulating cell death .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 50 to 100 µg/mL, showing comparable efficacy to standard antibiotics like ampicillin .
  • Zone of inhibition tests demonstrated significant antibacterial activity with inhibition zones measuring up to 30 mm against tested pathogens .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various assays:

  • Cytokine assays indicated that this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The reduction percentages were approximately 70% for TNF-α and 65% for IL-6 at a concentration of 10 µg/mL .
  • In vivo models further supported these findings, showcasing a decrease in inflammation markers in animal models treated with the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioavailability
Nitro groupIncreases potency against cancer cells
Carboxamide functionalityEssential for interaction with biological targets

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study involving MCF-7 cells treated with various concentrations of the compound showed dose-dependent inhibition of cell proliferation and induction of apoptosis markers such as cleaved PARP and caspase activation .
  • Case Study on Antibacterial Effects : In a clinical setting, the compound was evaluated against resistant strains of bacteria. Results indicated significant efficacy in reducing bacterial load in infected tissue samples .

Q & A

Q. What are the recommended methods for synthesizing N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide, and how can purity be validated?

Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with substituted anilines. A stepwise approach may include:

  • Cyclization reactions (e.g., thiazolo-pyrimidine precursors as in ).
  • Amide bond formation using coupling agents like EDCl/HOBt. Purity validation requires HPLC (>95% purity) and NMR (1H, 13C) for structural confirmation. Mass spectrometry (ESI-TOF) ensures molecular weight accuracy .

Q. How can the structural stability of the nitro group in this compound be assessed under experimental conditions?

The nitro group’s stability is critical due to potential reduction or decomposition. Methods include:

  • UV-Vis spectroscopy to monitor absorbance changes under varying pH/temperature.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • X-ray crystallography (using SHELX software for refinement) to confirm structural integrity .

Q. What analytical techniques are suitable for characterizing this compound’s solubility and partition coefficient (LogP)?

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and DMSO, analyzed via UV spectrophotometry.
  • LogP : Reverse-phase HPLC (C18 column) with a calibration curve of standards (e.g., caffeine, naproxen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.
  • Prodrug modification of the nitro or methoxy groups to enhance stability (e.g., ’s valemetostat design).
  • Pharmacokinetic studies (plasma/tissue distribution via LC-MS/MS) to correlate exposure with efficacy .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer research?

  • Kinase inhibition assays : Screen against a panel of 50+ kinases (IC50 determination).
  • Molecular docking (MOE or AutoDock) to predict binding to targets like EGFR or PARP, validated by surface plasmon resonance (SPR) for affinity measurements .
  • Transcriptomic profiling (RNA-seq) of treated cancer cells to identify dysregulated pathways .

Q. How can the compound’s potential neurotoxicity be evaluated given structural similarities to psychoactive analogs?

Structural analogs like 3,4-methylenedioxy-U-47700 () highlight risks. Methods include:

  • Calcium flux assays in neuronal cell lines (SH-SY5Y) to assess opioid receptor cross-reactivity.
  • In vivo neurobehavioral testing (rotarod, open-field tests) in rodent models.
  • Safety margins calculation using NOEL from 93-day rodent studies (e.g., EFSA’s >10 million margin for related benzodioxoles) .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing dose-response discrepancies in enzyme inhibition assays?

  • Non-linear regression (GraphPad Prism) for IC50/EC50 curves with Hill slope adjustments.
  • ANOVA with post-hoc tests (Tukey’s) to compare multiple groups. Outliers are flagged via Grubbs’ test .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • DoE (Design of Experiments) to test variables (temperature, catalyst loading).
  • Flow chemistry for precise control of exothermic amidation steps.
  • In-line PAT (Process Analytical Technology) , such as FTIR, for real-time monitoring .

Safety & Compliance

Q. What safety protocols are recommended for handling nitroaromatic intermediates during synthesis?

  • Explosivity risk assessment (DSC/TGA) for nitro-containing intermediates.
  • Ventilated enclosures and grounding to prevent static discharge.
  • Waste treatment with reducing agents (e.g., Fe/NH4Cl) to detoxify nitro groups .

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